6-Amino-2,4-dithiouracil
Overview
Description
6-Amino-2,4-dithiouracil is a sulfur-containing derivative of uracil, a pyrimidine nucleobase This compound is characterized by the presence of amino and dithio groups at the 6th and 2nd, 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,4-dithiouracil typically involves the introduction of sulfur atoms into the uracil ring. One common method includes the reaction of 6-amino-uracil with sulfurizing agents under controlled conditions. The reaction conditions often involve the use of solvents like anhydrous methanol and catalysts such as dry hydrogen chloride gas .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact. These methods often involve multi-step processes including addition, condensation, cyclization, and methoxylation reactions. The use of green chemistry principles, such as reducing the amount of discharged pollutants, is also emphasized .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2,4-dithiouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithio groups to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Scientific Research Applications
6-Amino-2,4-dithiouracil has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-2,4-dithiouracil involves its ability to absorb ultraviolet radiation and generate reactive triplet states. These triplet states can interact with molecular targets such as nucleic acids, leading to the formation of crosslinks and reactive oxygen species. This photoreactivity is harnessed in applications like photodynamic therapy, where the compound induces cell death in targeted tissues .
Comparison with Similar Compounds
- 2-Thiouracil
- 4-Thiouracil
- 2,4-Dithiouracil
Comparison: 6-Amino-2,4-dithiouracil is unique due to the presence of both amino and dithio groups, which confer distinct chemical reactivity and biological activity. Compared to 2-thiouracil and 4-thiouracil, it exhibits higher photoreactivity and a greater ability to generate reactive oxygen species. This makes it particularly effective in applications requiring strong photosensitizing properties .
Properties
IUPAC Name |
6-amino-1H-pyrimidine-2,4-dithione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQJILGENVEQAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402520 | |
Record name | 6-Amino-2,4-dithiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6632-70-8 | |
Record name | NSC44559 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-2,4-dithiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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